hCA Isoform Inhibitory Potency: 2‑Chlorophenyl vs. 3‑Chlorophenyl vs. 4‑Chlorophenyl
In a benzenesulfonamide‑based carbonic‑anhydrase‑inhibitor series, the 2‑chlorophenyl analogue (Ki = 172.9 nM, hCA I; 20.6 nM, hCA II; 8.2 nM, hCA IX; 27.1 nM, hCA XII) exhibited markedly different isoform‑selectivity compared with the 3‑chlorophenyl (Ki = 322.8 nM, 16.6 nM, 18.0 nM, 9.7 nM) and 4‑chlorophenyl (Ki = 130.9 nM, 41.6 nM, 26.1 nM, 17.7 nM) isomers [1]. Although these data originate from a benzenesulfonamide scaffold rather than the β‑amino ester itself, they provide strong class‑level evidence that the ortho‑chlorine geometry uniquely affects potency and selectivity across four physiologically relevant isoforms .
| Evidence Dimension | hCA isozyme inhibition constant (Ki, nM) – hCA I / hCA II / hCA IX / hCA XII |
|---|---|
| Target Compound Data | 2‑Chlorophenyl: 172.9 nM (I); 20.6 nM (II); 8.2 nM (IX); 27.1 nM (XII) |
| Comparator Or Baseline | 3‑Chlorophenyl: 322.8 nM (I); 16.6 nM (II); 18.0 nM (IX); 9.7 nM (XII). 4‑Chlorophenyl: 130.9 nM (I); 41.6 nM (II); 26.1 nM (IX); 17.7 nM (XII) [1] |
| Quantified Difference | 2‑Cl vs 3‑Cl: approx. 1.9‑fold more potent at hCA I, 1.2‑fold less potent at hCA II, 2.2‑fold more potent at hCA IX, 2.8‑fold less potent at hCA XII. 2‑Cl vs 4‑Cl: approx. 1.3‑fold less potent at hCA I, 2.0‑fold more potent at hCA II, 3.2‑fold more potent at hCA IX, 1.5‑fold less potent at hCA XII [1] |
| Conditions | In vitro fluorescence‑based carbonic‑anhydrase inhibition assay; recombinant human CA I, II, IX, XII; inhibitor concentration range 0.1 nM–100 µM; acetazolamide as reference [1] |
Why This Matters
The inverted isoform‑selectivity profile of the 2‑chloro derivative – notably stronger CA IX inhibition but weaker CA XII inhibition relative to the meta and para isomers – means that researchers targeting tumour‑associated CA IX while sparing CA XII should prioritise the ortho‑chloro scaffold; incorrect positional selection would reverse the desired selectivity ratio.
- [1] Molecules 2022, 27(17), 5370; Table 2 – Carbonic anhydrase inhibitory activity of aryl‑substituted benzenesulfonamide analogues. Ki values derived from the benzenesulfonamide scaffold; values serve as class‑level inference for β‑amino ester analogues. View Source
